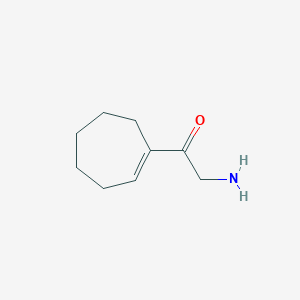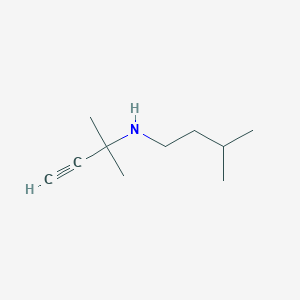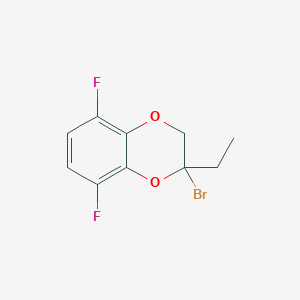
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene backbone and two hydroxyl groups at positions 1 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, catalytic hydrogenation of 1,5-dihydroxynaphthalene can yield the desired compound. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield 1,5-naphthoquinone, while reduction with Pd/C can produce various tetrahydronaphthalene derivatives.
Applications De Recherche Scientifique
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activities, signaling pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-tetrahydronaphthalene-1,2-diol: Similar structure but with hydroxyl groups at positions 1 and 2.
1,2,3,4-tetrahydronaphthalene-1,4-diol: Hydroxyl groups at positions 1 and 4.
1,2,3,4-tetrahydronaphthalene-1,6-diol: Hydroxyl groups at positions 1 and 6.
Uniqueness
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in its isomers or other similar compounds.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m0/s1 |
Clé InChI |
MYIDTCFDQGAVFL-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C(=CC=C2)O)O |
SMILES canonique |
C1CC(C2=C(C1)C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)

![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)


![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)


![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)



